![molecular formula C18H20N2O4S B3014623 benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate CAS No. 899979-94-3](/img/structure/B3014623.png)
benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of Benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate
This compound is a compound that can be associated with a class of substances that have a benzothiazole moiety and a carbamate group. These compounds are of interest due to their potential biological activities and their use in drug delivery systems. The benzothiazole ring system is a common feature in molecules with diverse biological activities, including antitumor, antibacterial, antifungal, and imaging agents . The carbamate group is often used in prodrugs to improve the pharmacokinetic properties of pharmaceuticals .
Synthesis Analysis
The synthesis of related benzyl carbamate derivatives often involves the reaction of amines with isocyanates or chloroformates. For instance, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves the reaction of dihydropyrazolobenzothiazine with carboxamides . Similarly, the synthesis of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was achieved from 2-aminobenzothiazole . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzyl carbamate derivatives is characterized by the presence of a benzothiazole ring and a carbamate moiety. The crystal structure of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate, for example, was determined by X-ray diffraction and showed the presence of weak intermolecular hydrogen bonds that stabilize the crystal structure . These structural features are important for the biological activity and stability of the compound.
Chemical Reactions Analysis
Benzyl carbamate derivatives can undergo various chemical reactions, including cyclization and hydrolysis. The cyclization of phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents leads to the formation of 4H-1,3-benzoxazin-2(3H)-ones . The hydrolysis of carbamate prodrugs is a key step in their activation, where they release the parent drugs in aqueous and plasma media . The detailed mechanistic study of these reactions provides insights into the stability and reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure. The presence of the benzothiazole ring contributes to the hydrophobic character of the compound, which can be important for its interaction with biological membranes . The carbamate group, on the other hand, can improve the solubility and bioavailability of the compound. The detailed characterization of these compounds, including their spectral properties (FT-IR, NMR, UV-Vis), is essential for understanding their behavior in biological systems .
科学的研究の応用
Antimitotic Agents
- The study by Temple and Rener (1992) explored the biological activities of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate. They found that both the S- and R-isomers were active in several biological systems, with the S-isomer being more potent. This research aids in understanding the role of similar compounds in antimitotic activities (Temple & Rener, 1992).
Intramolecular Hydrofunctionalization
- Zhang et al. (2006) discussed the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process, involving compounds like benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, led to the formation of various heterocyclic structures, showcasing the utility of such compounds in complex organic synthesis (Zhang et al., 2006).
Synthesis of Benzothiazoles for Radiotracing
- Gona et al. (2015) reported the synthesis of benzothiazole analogues where the phenyl ring was substituted with a m-carborane cage. The synthesized compounds, related to benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate, were radiolabelled with carbon-11 for potential use in in vitro and in vivo investigations, particularly in cancer research (Gona et al., 2015).
Development of Antioxidants
- Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, highlighting the antioxidative properties of these compounds. Their work demonstrates the potential of carbamate derivatives in the development of novel antioxidants (Ahmad et al., 2012).
Hydro-Lipophilic Properties of Carbamates
- Jankech et al. (2020) investigated the hydro-lipophilic properties of fluorinated benzyl carbamates of 4-aminosalicylanilides, designed as agents with expected anticholinesterase and anti-inflammatory activity. This research underscores the importance of understanding the lipophilicity of carbamates in their biological effectiveness (Jankech et al., 2020).
Antibacterial and Radical Scavenging Activities
- Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and evaluated them for antibacterial and DPPH radical scavenging activities. This highlights the potential of carbamate derivatives in pharmacological applications (Zia-ur-Rehman et al., 2009).
Organothiocyanates as Insecticides
- Bakry et al. (1968) examined benzyl thiocyanates and benzyl isothiocyanates, including those related to carbamates, for their insecticidal properties and synergism with carbamate insecticides. This research adds to the understanding of carbamates in agricultural applications (Bakry et al., 1968).
作用機序
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . For instance, in the case of benzyl halides, they typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Based on the reported biological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, including those involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cancer cell proliferation, potassium channel activation, and glutamate receptor modulation .
Pharmacokinetics
It is known that benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound may have a range of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer effects, and more .
特性
IUPAC Name |
benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(24-14-15-6-2-1-3-7-15)19-16-8-10-17(11-9-16)20-12-4-5-13-25(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDFLXCOJMIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

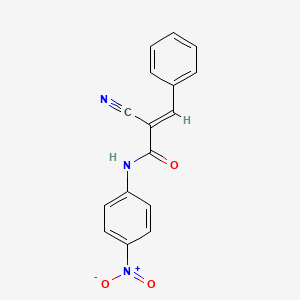
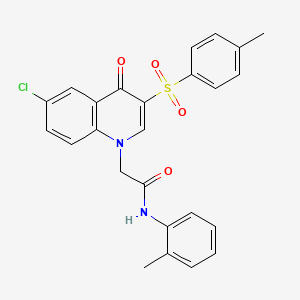
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)
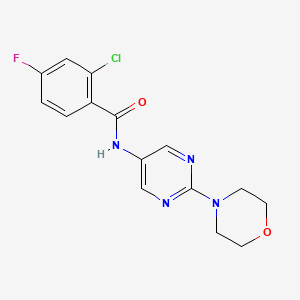
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)
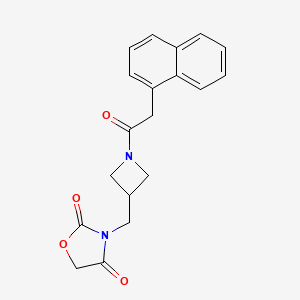

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)
![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)
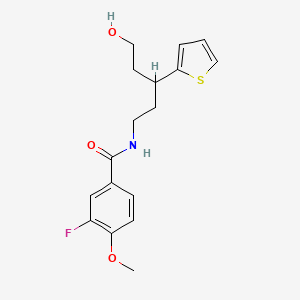
![2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3014563.png)